Defined Absolute (R)-Configuration vs. Racemate (CAS 54839-24-6): Stereochemical Identity
(R)-2-Acetoxy-1-ethoxypropane (CAS 609847-75-8) possesses a defined (R) absolute configuration at the C2 stereogenic center, as confirmed by its IUPAC name [(2R)-1-ethoxypropan-2-yl] acetate [1]. In contrast, the racemate (CAS 54839-24-6) is an equimolar (50:50) mixture of (R)- and (S)-enantiomers and exhibits zero net optical rotation. The (R)-enantiomer is a distinct chemical entity registered separately from the racemate, with its own CAS number, indicating regulatory and procurement differentiation [2]. For the structurally analogous (R)-1-ethoxy-2-propanol (CAS 609847-69-0), commercial specifications require minimum 95% chemical purity, though enantiomeric excess specifications vary by supplier .
| Evidence Dimension | Stereochemical composition and absolute configuration |
|---|---|
| Target Compound Data | (R)-enantiomer with defined C2-(R) absolute configuration; CAS 609847-75-8; IUPAC: [(2R)-1-ethoxypropan-2-yl] acetate |
| Comparator Or Baseline | Racemate (CAS 54839-24-6): equimolar (50:50) (R)/(S) mixture; zero net optical rotation; IUPAC: 1-ethoxypropan-2-yl acetate (no stereodescriptor) |
| Quantified Difference | 100% enantiomeric excess (single enantiomer) vs. 0% ee (racemate); difference: 100 percentage points |
| Conditions | Absolute configuration assigned by Cahn-Ingold-Prelog (CIP) rules; confirmed by X-ray crystallography or stereospecific synthesis of the alcohol precursor |
Why This Matters
For asymmetric synthesis, the defined (R)-configuration ensures predictable stereochemical outcomes in downstream reactions; the racemate introduces uncontrolled stereochemistry that renders products diastereomeric or enantiomeric mixtures.
- [1] PubChem. 2-Propanol, 1-ethoxy-, 2-acetate. Compound Summary CID 171378. National Center for Biotechnology Information. View Source
- [2] Wikidata. (S)-1-ethoxy-2-propanol. Q27266019. Stated stereoisomer of (R)-1-ethoxy-2-propanol (CAS 121214-34-4). View Source
